3-Buten-2-one, 3-methyl-4-nitro- (9CI)
Description
3-Buten-2-one, 3-methyl-4-nitro- (9CI) is a nitro-substituted α,β-unsaturated ketone. Its molecular formula is C₅H₇NO₃ (molecular weight: 129.12 g/mol), featuring a methyl group at position 3 and a nitro group (-NO₂) at position 4 on the butenone backbone.
Properties
CAS No. |
155990-64-0 |
|---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.115 |
IUPAC Name |
3-methyl-4-nitrobut-3-en-2-one |
InChI |
InChI=1S/C5H7NO3/c1-4(5(2)7)3-6(8)9/h3H,1-2H3 |
InChI Key |
HBLOOLAOJAVRTK-UHFFFAOYSA-N |
SMILES |
CC(=C[N+](=O)[O-])C(=O)C |
Synonyms |
3-Buten-2-one, 3-methyl-4-nitro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Comparison Points:
Reactivity and Electronic Effects :
- The nitro group in 3-methyl-4-nitro-buten-2-one is strongly electron-withdrawing, polarizing the α,β-unsaturated system and enhancing susceptibility to nucleophilic attack (e.g., Michael additions). This contrasts with electron-donating groups like methylthio (-SMe) in C₆H₁₀OS, which may reduce electrophilicity .
- Analogous studies on fluorophores (e.g., compound 9CI) suggest that substituent size and electronic properties critically affect binding to biomolecules like G-quadruplex DNA. For example, replacing the anthracene fluorophore with smaller aromatic systems (e.g., benzene) abolishes fluorescence, highlighting the importance of conjugation length .
Toxicity and Safety :
- 3-Buten-2-one (base compound) has an ACGIH TLV-C of 0.2 ppm due to irritation and sensitization risks. The addition of a nitro group (as in 3-methyl-4-nitro-) likely exacerbates toxicity, though specific data are lacking. Methylthio or furyl derivatives may have lower acute hazards .
For instance, 4-(2-furyl)-3-buten-2-one derivatives exhibit antioxidant and antimicrobial properties in garlic extracts . The nitro group in 3-methyl-4-nitro-buten-2-one may enhance interactions with cellular targets via hydrogen bonding or redox activity.
Physical Properties: Substituents significantly alter physical properties. For example, the oxime derivative (C₁₀H₁₁NO) has a defined melting point, while nitro or furyl groups increase molecular weight and polarity, affecting solubility .
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